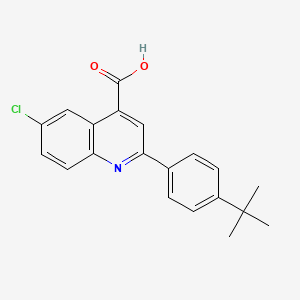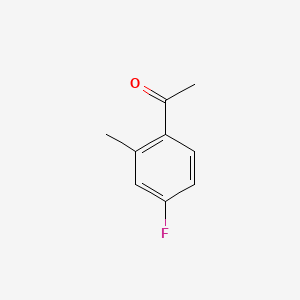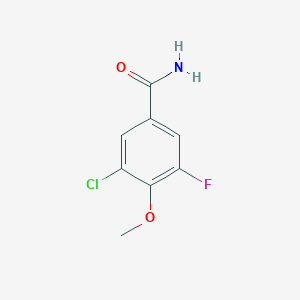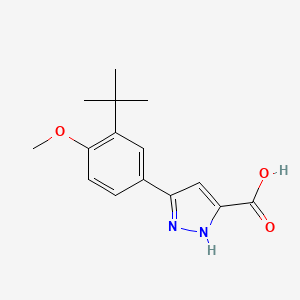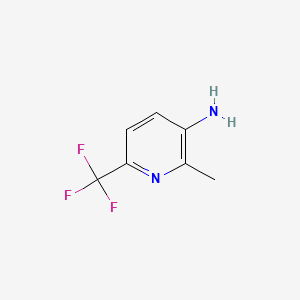
2-(4-氨基苯氧基)萘
描述
2-(4-Aminophenoxy)naphthalene is an organic compound with the molecular formula C₁₆H₁₃NO It is a derivative of naphthalene, where an aminophenoxy group is attached to the second position of the naphthalene ring
科学研究应用
荧光探针
萘及其衍生物,包括“2-(4-氨基苯氧基)萘”,是用于检测和成像的有效荧光探针 . 它们具有独特的光物理和化学性质,使其成为研究最多的有机化合物类别之一 .
药物资源
萘衍生物是广泛的药物资源 . 它们用作润湿剂、表面活性剂和杀虫剂 .
有机电子器件
萘衍生物被认为是构建有机电子器件的优秀候选者 . 这是由于它们具有很强的荧光性、电活性性和光稳定性 .
传感和选择性特性
萘基荧光探针由于其疏水性,对阴离子和阳离子表现出优异的传感和选择性特性 . 它们也被用作靶标生物分子的组成部分 .
非线性光学材料
萘衍生物的有机单晶,如“4-(萘-2-基氧基)苯胺”,已被生长为高效的非线性光学 (NLO) 材料,用于频率转换、光限幅和光电子应用 .
激光防护装置
作用机制
Target of Action
It is known that aromatic amines, the class of compounds to which this compound belongs, are widely used in the synthesis of many compounds like azo dyes, schiff’s bases, zeolites, polyimides, polyamides, and more . They also act as a catalyst for the cross-linking of polyester, a stabilizer for phenolic resins, coagulants, and antiknock additives for gasoline and diesel fuel .
Mode of Action
For instance, they can bind to DNA, causing a hyperchromic effect, which indicates strong interaction through binding with the grooves of DNA .
Biochemical Pathways
It is known that aromatic amines can interact with dna and potentially affect various biochemical pathways .
Result of Action
It is known that aromatic amines, in general, can have cytotoxic and antitumor activities . They can also show potential antioxidant capability and be highly active in protecting DNA against hydroxyl free radicals .
Action Environment
It is known that the eco-toxicological impacts of similar compounds, such as naphthalene, can pose a threat to soil organisms .
生化分析
Biochemical Properties
2-(4-Aminophenoxy)naphthalene plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein binding. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 2-(4-Aminophenoxy)naphthalene and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, 2-(4-Aminophenoxy)naphthalene binds to proteins such as albumin, influencing its distribution and availability in biological systems .
Cellular Effects
2-(4-Aminophenoxy)naphthalene has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis by activating caspase pathways, leading to programmed cell death. This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation. Furthermore, 2-(4-Aminophenoxy)naphthalene can alter gene expression by modulating transcription factors, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 2-(4-Aminophenoxy)naphthalene involves its binding interactions with various biomolecules. This compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. For instance, 2-(4-Aminophenoxy)naphthalene has been found to inhibit the activity of tyrosine kinases, which are essential for cell signaling and growth. Additionally, this compound can activate or repress gene expression by interacting with transcription factors, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Aminophenoxy)naphthalene can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that 2-(4-Aminophenoxy)naphthalene can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity. These temporal effects are crucial for understanding the long-term impact of this compound in biological systems .
Dosage Effects in Animal Models
The effects of 2-(4-Aminophenoxy)naphthalene vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote cell survival. At high doses, it can induce toxicity and cause adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular and metabolic functions. Understanding these dosage effects is essential for determining the safe and effective use of 2-(4-Aminophenoxy)naphthalene in research .
Metabolic Pathways
2-(4-Aminophenoxy)naphthalene is involved in several metabolic pathways, including those related to xenobiotic metabolism. This compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The study of these metabolic pathways provides insights into the biotransformation and elimination of 2-(4-Aminophenoxy)naphthalene in biological systems .
Transport and Distribution
The transport and distribution of 2-(4-Aminophenoxy)naphthalene within cells and tissues are mediated by specific transporters and binding proteins. This compound can bind to albumin, facilitating its transport through the bloodstream and enhancing its distribution to various tissues. Additionally, 2-(4-Aminophenoxy)naphthalene can interact with membrane transporters, influencing its uptake and accumulation in cells. Understanding these transport mechanisms is crucial for determining the bioavailability and therapeutic potential of this compound .
Subcellular Localization
The subcellular localization of 2-(4-Aminophenoxy)naphthalene is essential for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and cellular metabolism. Targeting signals and post-translational modifications play a role in directing 2-(4-Aminophenoxy)naphthalene to these compartments, influencing its activity and function. Studying the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and:
属性
IUPAC Name |
4-naphthalen-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c17-14-6-9-15(10-7-14)18-16-8-5-12-3-1-2-4-13(12)11-16/h1-11H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSZEMCAUKGBBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393853 | |
| Record name | 2-(4-Aminophenoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71311-83-6 | |
| Record name | 2-(4-Aminophenoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4-Aminophenoxy)naphthalene interact with DNA, and what are the potential implications of this interaction?
A1: The research indicates that 2-(4-Aminophenoxy)naphthalene exhibits a hyperchromic effect when interacting with DNA. [] This suggests that the compound binds to the grooves of DNA, potentially interfering with DNA replication and transcription processes. This interaction is significant as it may contribute to the compound's observed antitumor activity. Further studies are needed to elucidate the specific binding mode and its consequences on cellular function.
Q2: What is the cytotoxic profile of 2-(4-Aminophenoxy)naphthalene?
A2: Brine shrimp cytotoxicity assays revealed that 2-(4-Aminophenoxy)naphthalene possesses an LD50 value of less than 1 µg/mL. [] This indicates a significant level of cytotoxicity against this model organism. Further investigation in mammalian cell lines and in vivo models is necessary to understand its cytotoxic potential in more complex systems and to determine therapeutic safety margins.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)
![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)
